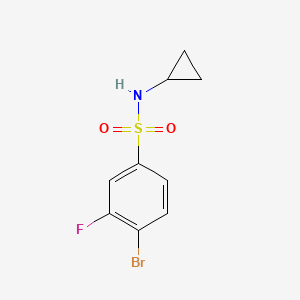![molecular formula C8H6BrFO2 B1404153 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine CAS No. 1222556-34-4](/img/structure/B1404153.png)
7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine
Descripción general
Descripción
“7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine” is an organic compound . It has shown potential in various applications, particularly in the field of pharmaceutical research.
Synthesis Analysis
The synthesis of compounds similar to “7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine” has been reported in the literature . For example, a study reported the synthesis of a side product, “6-fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide”, from the substitution of one aromatic fluorine by the in situ formed alkoxy group, in the final opening of an epoxide intermediate .Molecular Structure Analysis
The molecular structure of “7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine” includes 19 bonds in total, with 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 2 aromatic ethers .Physical And Chemical Properties Analysis
The molecular formula of “7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine” is C8H6BrFO2, and its molecular weight is 233.03 g/mol .Aplicaciones Científicas De Investigación
1. Kinase Inhibitor Synthesis
The compound 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine is involved in the process development and scalable synthesis of benzoxazepine-containing kinase inhibitors, specifically for the mTOR inhibitor. This involves the synthesis of complex chemical fragments and has been scaled up for substantial production (Naganathan et al., 2015).
2. Synthesis of Cancer-related Metabolites
The compound is used in the synthesis of metabolites related to cancer research. For instance, it is utilized in creating the trans-7,8-dihydrodiol of 6-fluoro-benzo[a]pyrene, which is a metabolite from 6-fluoro-benzo[a]pyrene (Zajc, 1999).
3. B-Raf Kinase Inhibition
This compound is part of the synthesis of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives, which are evaluated for their B-Raf inhibitory and anti-proliferation activities. These compounds have shown significant bioactivity, suggesting potential applications in designing B-Raf inhibitors (Yang et al., 2012).
4. Antibacterial Drug Research
The compound plays a role in antibacterial drug research, particularly in the study of 2,6-difluorobenzamides and their ability to interfere with the bacterial cell division cycle. This research is vital in developing new antibacterial agents (Straniero et al., 2023).
5. Electrochromic Device Applications
7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine is involved in the synthesis of polymers for electrochromic device applications. These applications are important in developing new materials for electronic and photonic devices (Hacioglu et al., 2022).
Propiedades
IUPAC Name |
7-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFFKSCEEAHWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

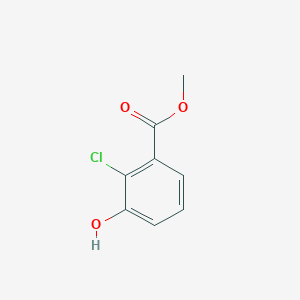
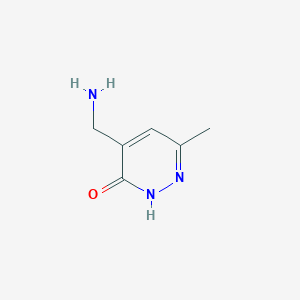
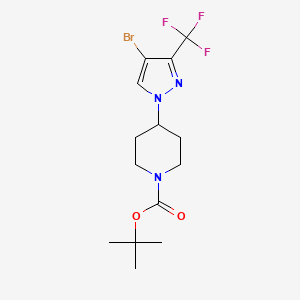
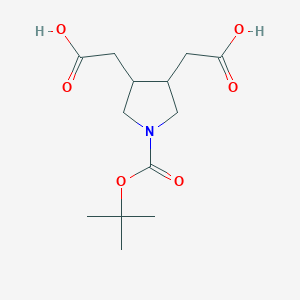
![2-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1404077.png)
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)
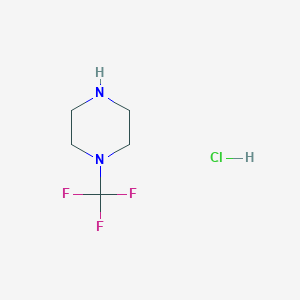
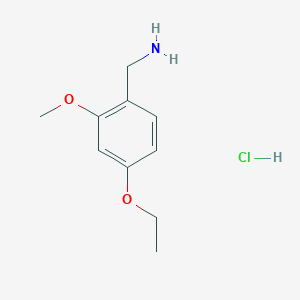
![3-Amino-bicyclo[3.2.1]octan-8-ol](/img/structure/B1404082.png)
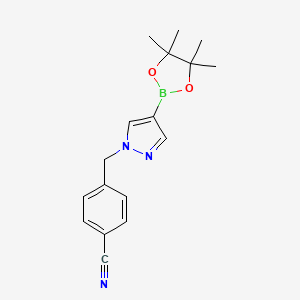
![4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1404085.png)
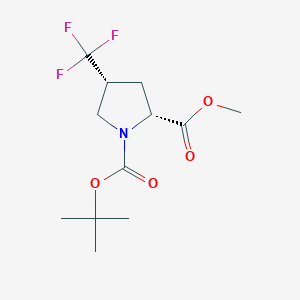
![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)
